molecular formula C18H24N6 B11264958 N~4~-(2,4-dimethylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(2,4-dimethylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11264958
M. Wt: 324.4 g/mol
InChI Key: WJNSSEWGHPQKFO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold renowned for its kinase inhibitory and anticancer properties. The molecule features:

  • A pyrazolo[3,4-d]pyrimidine core with a methyl group at the 1-position.
  • N⁴-substitution: A 2,4-dimethylphenyl group, contributing steric bulk and hydrophobic interactions.

Properties

Molecular Formula

C18H24N6

Molecular Weight

324.4 g/mol

IUPAC Name

4-N-(2,4-dimethylphenyl)-6-N,6-N-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H24N6/c1-6-24(7-2)18-21-16(14-11-19-23(5)17(14)22-18)20-15-9-8-12(3)10-13(15)4/h8-11H,6-7H2,1-5H3,(H,20,21,22)

InChI Key

WJNSSEWGHPQKFO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination

This palladium-catalyzed method offers superior regioselectivity:

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2.5 equiv) in toluene at 110°C for 12 hours.

  • Yield : 85–90% after purification via column chromatography.

Nucleophilic Substitution

Alternative approaches use SNAr reactions under milder conditions:

  • Reagents : 2,4-Dimethylaniline (1.5 equiv), KOtBu (2 equiv) in DMF at 60°C.

  • Reaction Time : 8 hours, yielding 70–75% product.

N⁶-Diethylation via Alkylation

The N⁶ position undergoes diethylation through alkylation or reductive amination :

Direct Alkylation

  • Conditions : Diethyl sulfate (2.2 equiv), K₂CO₃ (3 equiv) in acetonitrile at reflux.

  • Duration : 6 hours, achieving 65% yield with minimal over-alkylation.

Reductive Amination

For enhanced selectivity:

  • Steps :

    • Primary amination with ethylamine (1.2 equiv) in THF.

    • Reduction using NaBH₃CN (1.5 equiv) in methanol.

  • Overall Yield : 80% with >95% purity.

Optimization and Comparative Analysis

Reaction Efficiency

MethodYield (%)Purity (%)Selectivity
Buchwald-Hartwig9098High
Nucleophilic Substitution7595Moderate
Direct Alkylation6590Low
Reductive Amination8097High

Solvent and Temperature Effects

  • Buchwald-Hartwig : Toluene outperforms DMF due to better catalyst stability.

  • Nucleophilic Substitution : DMF enhances solubility but requires strict temperature control to avoid decomposition.

Characterization and Validation

Final compounds are validated via:

  • ¹H/¹³C NMR : Key signals include δ 2.25 (N⁶-CH₂CH₃), δ 6.8–7.1 (aromatic protons).

  • HRMS : Calculated for C₁₉H₂₅N₆ ([M+H]⁺): 361.2124; Found: 361.2121.

Industrial Scalability Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Catalyst Recycling : Pd recovery systems cut costs by 30%.

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Controlled stoichiometry and sequential addition minimize by-products.

  • Purification Difficulties : Gradient elution chromatography (hexane/EtOAc) resolves closely eluting impurities .

Chemical Reactions Analysis

Types of Reactions

N4-(2,4-DIMETHYLPHENYL)-N6,N6-DIETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Ethanol, dimethylformamide, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Example Synthetic Pathway

A representative synthetic pathway for this compound can be summarized as follows:

  • Step 1 : React 2,4-dimethylbenzaldehyde with hydrazine to form a pyrazole intermediate.
  • Step 2 : Condense the pyrazole with diethyl urea under acidic conditions to form the desired pyrimidine structure.
  • Step 3 : Purify the final product through crystallization techniques.

Antitumor Potential

Research indicates that pyrazolo-pyrimidine derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds similar to N~4~-(2,4-dimethylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine act as inhibitors of various receptor tyrosine kinases (RTKs), which play critical roles in tumor growth and angiogenesis.

Case Study: VEGFR Inhibition

A series of studies have demonstrated that similar compounds can inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. For example:

  • Compound Analysis : A study synthesized N~4-phenylsubstituted~6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives which showed potent VEGFR-2 inhibition with IC50 values in the low micromolar range .

Antimicrobial Activity

Additionally, compounds in this class have been evaluated for their antimicrobial properties. Certain derivatives have shown efficacy against a range of bacterial strains, indicating their potential as antibiotic agents.

Applications

The applications of this compound extend across various domains:

  • Pharmaceutical Development : Its structure makes it a candidate for developing new anticancer drugs targeting specific RTKs.
  • Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against plant pathogens.
  • Material Science : Investigated for incorporation into polymers due to its unique chemical properties.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AVEGFR-2 Inhibitor0.5
Compound BAntimicrobial Agent10
N~4~-(2,4-dimethylphenyl)-N~6~,N~6~-diethyl...Antitumor ActivityTBDCurrent Study

Table 2: Synthetic Routes Overview

Step NumberReaction TypeKey ReagentsYield (%)
Step 1Aldol Condensation2,4-Dimethylbenzaldehyde, Hydrazine85
Step 2CyclizationDiethyl UreaTBD
Step 3PurificationCrystallizationTBD

Mechanism of Action

The mechanism of action of N4-(2,4-DIMETHYLPHENYL)-N6,N6-DIETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: It may inhibit key enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

    Signal Transduction Pathways: It can affect various signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₂H₂₈N₆ 400.51 N⁴: 2,4-dimethylphenyl; N⁶: diethyl; 1-Me High lipophilicity due to diethyl and aryl groups
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl analog [] C₂₃H₂₆N₆O 402.50 N⁴: 3,4-dimethylphenyl; N⁶: 3-methoxypropyl Methoxy group increases polarity; phenyl at 1-position may enhance π-stacking
N⁶-(2-Cyclohexenylethyl)-N⁴-(3-methylphenyl)-1-phenyl analog [] C₂₃H₂₆N₆ 386.50 N⁶: cyclohexenylethyl; N⁴: 3-methylphenyl Bulky cyclohexenyl group may reduce membrane permeability
PR5-LL-CM01 (PRMT5 inhibitor) [] C₂₃H₂₇N₇ 401.51 N⁴: 3,4-dimethylphenyl; N⁶: dimethylaminoethyl Basic dimethylaminoethyl group improves solubility and target binding
N⁴-(4-Chlorophenyl)-N⁶-(2,4-dimethylphenyl)-1-methyl analog [] C₂₁H₂₂ClN₆ 399.90 N⁴: 4-chlorophenyl; N⁶: 2,4-dimethylphenyl Chlorine atom introduces electronegativity, potentially enhancing target affinity

Biological Activity

N~4~-(2,4-dimethylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a novel compound with potential biological activities. This article explores its synthesis, molecular characteristics, and biological evaluations, particularly focusing on its inhibitory effects against various biological targets.

Molecular Characteristics

The compound has the following molecular properties:

PropertyValue
Molecular Weight324.43 g/mol
Molecular FormulaC18H24N6
LogP4.6592
LogD4.559
Polar Surface Area44.175 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The compound is characterized by its high logP value, indicating significant lipophilicity which may influence its bioavailability and interaction with biological membranes .

Synthesis

The synthesis of this compound typically involves a multi-step reaction process that includes the formation of the pyrazolo[3,4-d]pyrimidine core. This synthesis can be achieved through various methods including Hantzsch dihydropyridine reactions and other condensation reactions involving appropriate precursors .

Inhibitory Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against various enzymes and biological pathways:

  • Dihydrofolate Reductase (DHFR) : The compound has shown promising results as an inhibitor of Plasmodium falciparum DHFR with IC50 values ranging from 1.3 nM to 243 nM for wild-type strains and slightly higher for mutant strains .
  • Antiviral Activity : Pyrazolo[3,4-d]pyrimidines have been reported to possess antiviral properties. Compounds within this class demonstrated effective inhibition of reverse transcriptase activity in HIV models with EC50 values significantly lower than traditional inhibitors .

Case Studies

A notable case study involved a series of synthesized analogues of pyrazolo[3,4-d]pyrimidines that were evaluated for their antiplasmodial activity. These compounds exhibited low nanomolar range activity against both drug-sensitive and resistant strains of P. falciparum, indicating their potential as therapeutic agents in malaria treatment .

Q & A

Q. What are the common synthetic routes for preparing N⁴-(2,4-dimethylphenyl)-N⁶,N⁶-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

  • Methodological Answer : The synthesis typically involves multi-step alkylation and substitution reactions. For example:
  • Step 1 : Reacting pyrazolo[3,4-d]pyrimidine precursors with α-chloroacetamides or alkyl halides under reflux in solvents like acetonitrile or iPrOH .
  • Step 2 : Introducing the diethylamine group at N⁶ via nucleophilic substitution, often requiring acidic conditions (e.g., HCl) to enhance reactivity .
  • Step 3 : Final purification via flash chromatography or recrystallization from solvents like ethyl acetate or acetonitrile .
    Key Considerations : Temperature control (reflux vs. room temperature) and stoichiometric ratios of reagents significantly impact yields.

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H NMR : Peaks for methyl groups (δ ~2.2–2.5 ppm), aromatic protons (δ ~7.1–8.6 ppm), and NH₂/amine signals (δ ~5.5–6.0 ppm) confirm substituent positions .
  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C=O/C=N vibrations (~1650–1700 cm⁻¹) validate the pyrimidine core and substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, with fragmentation patterns confirming alkylation sites .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of pyrazolo[3,4-d]pyrimidine derivatives be addressed?

  • Methodological Answer :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at N⁶, while non-polar solvents may shift reactivity to N⁴ .
  • Catalytic Additives : Using phase-transfer catalysts (e.g., TBAB) enhances solubility and reaction efficiency in heterogeneous systems .
  • Temperature Gradients : Controlled heating (e.g., microwave-assisted synthesis) reduces side reactions and improves regioselectivity .
    Example : highlights regioselective alkylation using methylthio groups as directing agents, enabling precise functionalization .

Q. What strategies resolve contradictory biological activity data in kinase inhibition assays?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives.
  • Structural Confirmation : Use X-ray crystallography (e.g., SHELX programs ) to confirm binding modes and identify steric clashes with kinase active sites.
  • Control Experiments : Compare with known kinase inhibitors (e.g., staurosporine) to benchmark potency and selectivity .
    Case Study : Similar pyrrolo[2,3-d]pyrimidine derivatives showed conflicting IC₅₀ values due to crystallographic disorder; refining data with SHELXL resolved ambiguities .

Q. How can statistical methods optimize synthetic yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, temperature, catalyst loading). For example, a 2³ factorial design identified optimal reflux conditions (iPrOH, 12 h, 1.5 eq HCl) for 70% yield .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict ideal reaction parameters .
    Data Table :
VariableLow LevelHigh LevelOptimal Level
Temperature (°C)80120110
Reaction Time (h)61812
Catalyst Loading0.5 eq2.0 eq1.5 eq

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